1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro- is a purine derivative characterized by its unique structure and properties. This compound is a derivative of xanthine, a naturally occurring purine base found in various biological systems, including human tissues. The presence of the nitro group at the 8-position significantly alters its chemical behavior and biological activity, making it a subject of interest in pharmaceutical and biochemical research.
The compound is identified by the CAS number 93703-23-2 and has been studied for its potential applications in various fields such as medicinal chemistry and biochemistry. It is synthesized through specific chemical reactions that involve nitration processes of simpler purine derivatives like 3-methylxanthine .
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro- typically involves a nitration reaction. The process begins with 3-methylxanthine as the starting material. The nitration is performed using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to prevent over-nitration and degradation of the compound .
Key technical aspects include:
The molecular structure of 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro- features a purine ring system with specific functional groups:
The structural representation can be depicted using SMILES notation: CN1C(=O)NC(=O)c2[nH]cnc12
.
The compound has a calculated accurate mass of 211.0491 g/mol and can be represented using various structural formulas that highlight its nitrogenous base characteristics .
1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro- can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro- primarily involves its interaction with biological targets related to cellular processes. As a xanthine derivative, it may influence enzyme activities associated with purine metabolism. The nitro group contributes to its potential pharmacological effects, including anti-inflammatory and anticancer activities through modulation of signaling pathways within cells .
The physical properties include:
Key chemical properties include:
Relevant data indicates that careful handling is required due to potential reactivity under certain conditions .
1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro- has several scientific uses:
3,7-Dihydro-3-methyl-8-nitro-1H-purine-2,6-dione represents a structurally specialized derivative within the xanthine alkaloid family. Its systematic IUPAC name explicitly defines the core purine scaffold, the positions of carbonyl and nitro functional groups, and the methyl substituent at N3. Common synonyms include 3-methyl-8-nitroxanthine and 8-nitro-3-methylxanthine, which align it with naturally occurring xanthines like caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine) [3] [4]. The compound’s molecular framework adheres to the canonical xanthine structure—a fused bicyclic system comprising a pyrimidine ring condensed with an imidazole ring—but features distinct modifications:
Structurally, this derivative belongs to Group A xanthine-fused systems as classified by Szymańska, where the purine core retains its bicyclic identity without additional ring fusion but carries substituents enabling specific biological interactions [3]. The nitro group induces substantial electron deficiency in the imidazole ring, enhancing susceptibility to nucleophilic attack at adjacent positions (e.g., C2, C8) and potentially modulating interactions with biological targets like enzymes or receptors [1] [4].
Table 1: Structural Comparison of Key Xanthine Derivatives
Compound Name | Structural Formula | Substitution Pattern | Key Features |
---|---|---|---|
Xanthine | C₅H₄N₄O₂ | Unsubstituted | Parent compound; minimal bioactivity |
Theophylline (1,3-dimethylxanthine) | C₇H₈N₄O₂ | 1-Me, 3-Me | Bronchodilator; PDE inhibitor |
Caffeine (1,3,7-trimethylxanthine) | C₈H₁₀N₄O₂ | 1-Me, 3-Me, 7-Me | CNS stimulant; adenosine receptor antagonist |
3-Methyl-8-nitroxanthine | C₆H₅N₅O₄ | 3-Me, 8-NO₂ | Electron-deficient imidazole ring; enhanced reactivity for nucleophilic attack |
As a xanthine derivative, 3-methyl-8-nitroxanthine interfaces directly with purine metabolic pathways. Naturally occurring xanthines arise from purine degradation, where hypoxanthine is oxidized to xanthine and subsequently to uric acid via xanthine oxidase. Introducing a nitro group at C8 creates a structural analog that may disrupt these pathways. The electron-withdrawing nitro group alters the compound’s affinity for enzymes involved in purine catabolism or salvage pathways, potentially inhibiting catalytic activity through competitive binding or irreversible adduct formation [1] [3].
The biological relevance of this compound extends to its role as a precursor for pharmacologically active analogs. Nitro-substituted purines exhibit diverse bioactivities, attributable to:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8